molecular formula C9H19NO2 B2838676 Tert-butyl isobutylcarbamate CAS No. 365441-87-8

Tert-butyl isobutylcarbamate

Cat. No.: B2838676
CAS No.: 365441-87-8
M. Wt: 173.256
InChI Key: TXDOUCCKKNGHST-UHFFFAOYSA-N
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Description

Overview of Alkyl Carbamates in Organic Synthesis

Alkyl carbamates are a significant class of organic compounds that serve as crucial intermediates and building blocks in a wide array of chemical transformations. mdpi.comresearchgate.net Their utility spans numerous applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. nih.govresearchgate.net One of the most prominent roles of alkyl carbamates is as protecting groups for amines and amino acids, particularly in peptide chemistry. nih.gov

The synthesis of alkyl carbamates can be achieved through various methods. Classical approaches often involve the use of phosgene (B1210022) or its derivatives, such as chloroformates, which react with amines. nih.govresearchgate.net However, due to the toxicity of phosgene, alternative and milder synthetic routes have been developed. These include the use of carbon dioxide as a C1 source to couple with amines and alkyl halides, and modifications of the Curtius rearrangement, where an acyl azide (B81097) intermediate rearranges to an isocyanate that is then trapped by an alcohol. nih.govorganic-chemistry.org

Beyond their role as protecting groups, carbamates are versatile precursors for other functional groups. They can be converted into isocyanates, which are key starting materials for polyurethanes, or transformed into substituted ureas. vulcanchem.comresearchgate.net The carbamate (B1207046) linkage is also recognized as a stable surrogate for the peptide bond in medicinal chemistry, offering improved cell permeability and conformational constraints. nih.gov

Specific Context of the Tert-butyl Carbamate Moiety

The tert-butyl carbamate, commonly known as the tert-butoxycarbonyl or "Boc" group, is one of the most widely utilized amine-protecting groups in organic synthesis. vulcanchem.comsmolecule.com Its popularity stems from a unique combination of stability and controlled lability. The Boc group is robust and stable under a broad range of nucleophilic and basic reaction conditions, allowing for chemical modifications at other sites of a complex molecule without affecting the protected amine. organic-chemistry.org

The protective nature of the Boc group is largely attributed to the steric bulk of the tert-butyl group. nih.govrsc.orgnih.gov This steric hindrance physically shields the nitrogen atom and also contributes to the electronic properties of the carbamate. The tert-butyl group is electron-donating, which influences the reactivity of the carbamate functionality. nih.gov

A key advantage of the Boc group is its ease of removal under specific acidic conditions. vulcanchem.com It is readily cleaved by treatment with strong, non-nucleophilic acids such as trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. organic-chemistry.org This cleavage reaction proceeds through a mechanism that generates the stable tert-butyl cation, carbon dioxide, and the deprotected amine, ensuring a clean and efficient deprotection step. organic-chemistry.org This orthogonal deprotection strategy is fundamental in multi-step syntheses, such as solid-phase peptide synthesis, where other acid- or base-labile groups may be present. vulcanchem.com

Research Significance and Scope of Tert-butyl Isobutylcarbamate

While the Boc group itself has a vast research scope, the specific compound this compound serves primarily as a specialized intermediate and building block in organic synthesis. Its structure combines the features of a Boc-protected amine with a specific isobutyl substituent. This makes it a useful precursor for introducing the isobutylamino moiety into more complex molecular architectures.

The research significance of this compound lies in its utility as a starting material for the synthesis of various target molecules. It can undergo hydrolysis to release isobutylamine (B53898) or be used to prepare N-isobutyl-substituted ureas and other heterocycles. vulcanchem.com The compound and its derivatives are found in the scientific literature and patent databases as intermediates in the synthesis of more complex structures, including those with potential applications in medicinal chemistry. bldpharm.com For instance, related structures like tert-butyl (2-bromoethyl)(isobutyl)carbamate are used as alkylating agents to build more elaborate molecules. guidechem.comchemexpress.cn

The synthesis of this compound itself is a representative example of N-protection chemistry. The reaction between isobutylamine and a Boc-anhydride or a related reagent is a standard protocol, and the resulting carbamate provides a stable, easy-to-handle source of the isobutylamino group for subsequent synthetic steps. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-methylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDOUCCKKNGHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl Isobutylcarbamate and Analogous Tert Butyl Carbamates

Direct Carbamatization Reactions

Direct carbamatization involves the formation of the carbamate (B1207046) bond in a single step from precursors that directly contribute the isobutylamine (B53898) and tert-butyl carbonyl moieties. This approach is characterized by its straightforward nature, though reaction conditions must be carefully controlled to achieve high yields and purity.

Nucleophilic Addition of Isobutylamine Derivatives to Tert-butyl Carbonyl Donors

A primary method for synthesizing tert-butyl isobutylcarbamate involves the nucleophilic attack of isobutylamine on a suitable tert-butyl carbonyl donor. A common and effective donor is tert-butyl chloroformate. The reaction proceeds via the addition of isobutylamine to the electrophilic carbonyl carbon of the chloroformate. This process typically requires the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the formation of the desired carbamate. vulcanchem.com The reaction is generally conducted in an aprotic solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures, initially between 0–5°C, and then allowed to proceed at room temperature for 12 to 24 hours, yielding the product in the range of 70–85%. vulcanchem.com

A representative protocol for this synthesis is detailed in the table below:

ParameterCondition
Starting MaterialsIsobutylamine, tert-butyl chloroformate
SolventTetrahydrofuran (THF)
Catalyst/BaseTriethylamine
Temperature0–5°C (initial), then room temperature
Reaction Time12–24 hours
Yield70–85%
PurificationColumn chromatography or recrystallization

This table illustrates a typical laboratory-scale synthesis of this compound via direct carbamatization.

Reactivity of Tert-butyl Alcohol with Isocyanates or Related Carbonylating Agents

An alternative direct approach involves the reaction of tert-butyl alcohol with isobutyl isocyanate. In this synthesis, the oxygen of the tert-butyl alcohol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This reaction is often catalyzed by bases and should be performed in inert solvents to avoid side reactions, which can sometimes be explosive in the absence of a solvent. nih.gov The reactivity of alcohols in this context generally follows the order of methyl > ethyl > isopropyl > tertiary butyl, a trend influenced by both steric hindrance and the inductive effects of the alkyl groups. nasa.gov

The reaction between tert-butyl alcohol and isocyanates can also be influenced by various catalysts. For instance, the reaction of tert-butyl alcohol with trifluoroacetyl isocyanate yields tert-butyl (trifluoroacetyl)carbamate. researchgate.net While specific data on the direct reaction with isobutyl isocyanate is less common in readily available literature, the principles of isocyanate chemistry suggest it as a viable, albeit potentially less controlled, synthetic route compared to the use of chloroformates or Boc anhydride (B1165640).

Synthesis via N-tert-Butoxycarbonylation (Boc Protection) Strategies

The formation of tert-butyl carbamates is a cornerstone of peptide synthesis and other areas of organic chemistry, where the tert-butoxycarbonyl (Boc) group serves as a crucial amine-protecting group. vulcanchem.commasterorganicchemistry.com These strategies involve the reaction of an amine, such as isobutylamine, with a reagent that transfers the Boc group.

Use of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) in Amine Protection

The most widely employed method for the N-tert-butoxycarbonylation of amines is the use of di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride. wikipedia.orgsigmaaldrich.com This reagent reacts with primary or secondary amines to form the corresponding N-Boc carbamates. wikipedia.org The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. total-synthesis.com The resulting tetrahedral intermediate collapses, releasing tert-butanol, carbon dioxide, and the protected amine. This process is often facilitated by a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), depending on the specific substrate and reaction conditions. wikipedia.org

The reaction can be performed under various conditions, including aqueous or anhydrous media, and often proceeds with high chemoselectivity, meaning the amine group is protected without affecting other functional groups like alcohols or phenols. organic-chemistry.orgacs.org For instance, a study demonstrated the efficient N-Boc protection of various amines using Boc₂O in the presence of a catalytic amount of iodine under solvent-free conditions at room temperature. acs.org

Alternative Boc-Transfer Reagents (e.g., Boc-ONH₂, Boc-N₃, Active Esters)

While Boc anhydride is the most common reagent, several alternatives have been developed for specific applications. These include reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON), tert-butoxycarbonyl azide (B81097) (Boc-N₃), and various active esters. organic-chemistry.orgorgsyn.org

Boc-ONH₂ (tert-butyl N-hydroxycarbamate) can be used for the O-alkylation to prepare O-substituted hydroxylamines, which are precursors in some synthetic routes. organic-chemistry.org

Boc-N₃ (tert-butyl azidoformate) was historically used but is now largely avoided due to its potential for detonation. sci-hub.se However, methods for its in-situ generation and use have been developed to mitigate these risks. sci-hub.se

Active esters , such as Boc-protected 1-hydroxybenzotriazole (B26582) esters, are known for their high reactivity and are used in peptide synthesis. researchgate.netgoogle.com Other active esters derived from p-nitrophenyl chloroformate can also serve as effective alkoxycarbonylating agents for amines. acs.org

A notable one-pot process involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which generates an acyl azide intermediate. This undergoes a Curtius rearrangement to form an isocyanate, which is then trapped to yield the tert-butyl carbamate. sci-hub.se This method is compatible with a variety of functional groups. sci-hub.se

Catalytic Approaches for N-Boc Protection of Amines

To improve the efficiency and environmental footprint of N-Boc protection, various catalytic systems have been developed. These often aim to activate the Boc anhydride or the amine, facilitating the reaction under milder conditions.

Lewis acids can be used, but their strong affinity for amines can sometimes lead to deactivation of the catalyst. acs.org To overcome this, heterogeneous catalysts have been explored. For example, Amberlite-IR 120 resin has been shown to be an efficient and recyclable catalyst for the N-tert-butoxycarbonylation of a wide range of amines with Boc₂O, with reactions often completing in minutes at room temperature. derpharmachemica.com Another example is the use of sulfonated reduced graphene oxide (SrGO) as a metal-free, reusable solid acid catalyst, which also provides high yields in short reaction times under solvent-free conditions. thieme-connect.com

Ionic liquids, such as 1-alkyl-3-methylimidazolium cations, have also been employed to catalyze the N-Boc protection of amines by electrophilically activating the Boc anhydride through hydrogen bonding. organic-chemistry.org

The table below summarizes various catalytic systems used for N-Boc protection:

CatalystSubstratesConditionsKey Advantages
Iodine (I₂)Aryl and aliphatic aminesSolvent-free, ambient temperatureHigh chemoselectivity, good yields acs.org
Amberlite-IR 120Primary, secondary, aliphatic, and aryl aminesRoom temperature, 1-3 minutesRecyclable, rapid reaction derpharmachemica.com
Sulfonated Reduced Graphene Oxide (SrGO)Aromatic and aliphatic aminesSolvent-free, room temperature, 5 min - 2 hMetal-free, reusable, high yields thieme-connect.com
1-Alkyl-3-methylimidazolium ionic liquidsAminesNot specifiedCatalytic activation of Boc₂O organic-chemistry.org

This table provides an overview of different catalytic methods for the synthesis of tert-butyl carbamates.

Table of Mentioned Chemical Compounds

Chemical Name
This compound
Isobutylamine
Tert-butyl chloroformate
Triethylamine
Tetrahydrofuran (THF)
Tert-butyl alcohol
Isobutyl isocyanate
Trifluoroacetyl isocyanate
Tert-butyl (trifluoroacetyl)carbamate
Di-tert-butyl dicarbonate (Boc₂O / Boc anhydride)
Sodium bicarbonate
4-dimethylaminopyridine (DMAP)
Iodine
2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
Tert-butoxycarbonyl azide (Boc-N₃)
Tert-butyl N-hydroxycarbamate (Boc-ONH₂)
1-hydroxybenzotriazole
p-nitrophenyl chloroformate
Sodium azide
Amberlite-IR 120
Sulfonated reduced graphene oxide (SrGO)
1-Alkyl-3-methylimidazolium cation
Hydrochloric acid
Carbon dioxide
N-methylmorpholine
Benzylamine (B48309)
Ethyl acetate
Phenyl chloroformate
Phosgene (B1210022)
Thionyl chloride
Sodium cyanate
Trifluoroacetic acid
Sarcosine methyl ester
N-Boc-D-serine
Ferric chloride
Hydrazine hydrate
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
Diisopropylethylamine (DIPEA)
Dichloromethane (DCM)
Methanol
Toluene
Palladium on carbon (Pd/C)
Indole
Sodium sulfate
Potassium tert-butoxide
Benzene
Carbon tetrachloride
1,4-diazabicyclo[2.2.2]octane (Dabco)
Citric acid
Pyridine
Methyl chlorothiolformate
Quinoline
Methylene (B1212753) dichloride
Sodium benzenesulfinate
Benzaldehyde
Propionaldehyde
Phenyl isocyanate
Tolyl isocyanate
2,4-tolylene diisocyanate
Ferric acetylacetonate
Vanadous acetylacetonate
p-Nitrophenyl isocyanate
o-Chlorophenyl isocyanate
o-Methoxyphenyl isocyanate
o-Tolyl isocyanate
Methyl alcohol
Ethyl alcohol
Isopropyl alcohol
n-Butyl alcohol
4-bromobenzophenone
Ethyl carbamate
Benzyl carbamate
3,4-methylenedioxy-1-bromobenzene
Potassium triisopropylsilanolate (KOTIPS)
2-nitroaniline
4-fluorobenzoic acid
Indomethacin
Carrageenan
(S)-2-amino-2-phenylacetic acid
Ethyl (S)-2-amino-2-phenylacetate
Ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate
Tert-butyl(2-hydrazineyl-2-oxo-1-phenyl)ethyl)carbamate
Potassium hydroxide
Carbon disulfide
N-Boc-D-serine
Isobutyl chloroformate
Lacosamide
Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate
Nickel(II) chloride
Sodium borohydride
3-fluorophenyl isocyanate
Tert-butyl (6-aminohexyl)carbamate
Tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate
Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as effective and green catalytic media for the N-tert-butyloxycarbonylation of amines. Specifically, 1-alkyl-3-methylimidazolium cation-based ionic liquids have been shown to efficiently catalyze this reaction with excellent chemoselectivity. organic-chemistry.org The mechanism is believed to involve the electrophilic activation of di-tert-butyl dicarbonate (Boc₂O) by the ionic liquid. This activation occurs through the formation of a bifurcated hydrogen bond between the C-2 hydrogen of the imidazolium (B1220033) cation and the Boc₂O. organic-chemistry.org

Research has shown that the nature of the cation in the ionic liquid can significantly influence the reaction's efficiency. For instance, in the etherification of tert-butyl alcohol, a reaction relevant to the formation of tert-butyl ethers, different imidazolium-based ionic liquids showed varied catalytic activity. ionike.com While not a direct synthesis of carbamates, this highlights the tunability of ILs as catalysts. The use of ILs offers advantages such as catalyst recyclability and the potential for milder reaction conditions, contributing to more environmentally benign synthetic processes. monmouthcollege.edubeilstein-journals.org

Acid-Catalyzed Methods (e.g., HFIP, HClO₄-SiO₂)

Acid catalysts provide an alternative route for the synthesis of tert-butyl carbamates. These methods often offer high efficiency and selectivity under mild conditions.

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP serves as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of a wide range of amines using di-tert-butyl dicarbonate. organic-chemistry.org This method is notable for its simplicity and the absence of common side reactions, such as the formation of isocyanates or ureas. organic-chemistry.org The high hydrogen-bond-donating ability and low nucleophilicity of HFIP are thought to be key to its catalytic activity, facilitating the reaction while remaining stable. scispace.com The catalyst can also be readily recycled. organic-chemistry.org

Perchloric Acid Adsorbed on Silica (B1680970) Gel (HClO₄-SiO₂): This solid-supported acid has been identified as a highly efficient, inexpensive, and reusable catalyst for the N-tert-butoxycarbonylation of amines. organic-chemistry.orgresearchgate.net The reaction proceeds chemoselectively at room temperature and often under solvent-free conditions, which is a significant advantage for green chemistry. researchgate.netias.ac.in The catalyst's effectiveness stems from the strong Brønsted acidity of perchloric acid, which is stabilized and made more manageable by the silica support. This system has been successfully applied to a variety of amines, demonstrating its broad applicability. researchgate.netias.ac.inacs.org

Chemoenzymatic Synthetic Routes to Chiral Tert-butyl Carbamate Derivatives

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of chemoenzymatic methods for synthesizing chiral tert-butyl carbamates. These strategies leverage the high stereoselectivity of enzymes.

Ketoreductases, transaminases, and lipases are commonly employed for this purpose. For example, ketoreductases have been used for the chiral-selective reduction of a ketone-containing carbamate, tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate, to its corresponding chiral alcohol derivative with greater than 99% chiral selectivity. chemicalpapers.com Similarly, transaminase (ATA) biocatalysts are used in processes starting from materials like ethyl N-Boc-D-pyroglutamate, which undergo a transamination-spontaneous cyclization to yield chiral piperidine-based carbamates with high optical purity (>99.9% enantiomeric excess). researchgate.net

Lipase-catalyzed transesterification is another powerful tool. The enzymatic kinetic resolution (EKR) of racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using Candida antarctica lipase (B570770) B (CAL-B) successfully separated the (R)- and (S)-enantiomers with excellent enantioselectivity (E > 200). mdpi.comresearchgate.net Continuous flow chemoenzymatic strategies have also been developed, combining biocatalytic transamination with in-line Boc-protection and subsequent chemical reactions like Suzuki coupling to produce chiral tert-butyl carbamates with high conversion (>99%) and excellent enantiomeric excess (99% ee). paradisiresearch.comacs.org

Derivatization Strategies for Tert-butyl Carbamate Scaffolds

The tert-butyl carbamate group can be incorporated into molecules that serve as scaffolds for further chemical modification. Derivatization allows for the construction of more complex molecular architectures.

Condensation Reactions with Substituted Amines or Carboxylic Acids

The carbamate moiety or other functional groups within the scaffold can participate in condensation reactions. For instance, a tert-butyl carbamate derivative containing a carboxylic acid, such as N-BOC-D-serine, can be activated with isobutyl chloroformate to form a mixed anhydride. This intermediate then undergoes a condensation reaction with an amine, like benzylamine, to form an amide bond, yielding a new, more complex carbamate derivative. google.com In other strategies, the carbamate itself can be transformed. For example, N-Boc protected amines can be converted into amides through rhodium-catalyzed coupling with arylboroxines. organic-chemistry.org It has also been shown that peptoids constructed via the Ugi reaction, which contains a carbamate linkage, can be further derivatized through condensation between an amine and a carboxylic acid. nih.gov

Alkylation Reactions of Carbamate Intermediates

The nitrogen atom of the carbamate group, once deprotonated, can act as a nucleophile in alkylation reactions. This allows for the introduction of various alkyl or aryl groups. A mild and selective method for the N-alkylation of carbamates utilizes cesium carbonate as a base and tetrabutylammonium (B224687) iodide (TBAI) as an additive. researchgate.net This protocol is highly efficient for producing a range of N-alkyl carbamates. researchgate.netnih.gov Another approach involves phase-transfer catalysis (PTC), where a catalyst like tetrabutylammonium bromide facilitates the alkylation of a carbamate intermediate with an alkylating agent such as dimethyl sulfate. google.com These methods provide reliable pathways for elaborating the structure of carbamate-containing molecules.

Optimization of Synthetic Conditions and Process Efficiency

Maximizing the yield, purity, and cost-effectiveness of synthetic routes is crucial for practical applications. The optimization of reaction conditions is a key aspect of process development for tert-butyl carbamate synthesis.

In chemoenzymatic processes, parameters such as temperature, pH, co-solvent, and enzyme/substrate loading are critical. For the ketoreductase-assisted synthesis of a chiral carbamate, a study identified the optimal conditions as 40 °C, pH 7.0, 10% (v/v) dimethylsulfoxide as a co-solvent, 10% enzyme loading, and 100 g/L substrate loading to achieve maximum conversion and selectivity. chemicalpapers.com This optimization led to a product yield of 85% with ≥99% purity on a gram scale. chemicalpapers.com

In chemical syntheses, the choice of catalyst, base, and solvent is paramount. For example, in a cascade synthesis of 5-(hydroxymethyl)oxazolidin-2-ones that uses tert-butyl carbonate as a nucleophile, optimization studies identified triethylamine (Et₃N) as a key component for achieving high yields (up to 91%). acs.org Mechanistic studies revealed that the base stabilizes the tert-butyl carbonate, preventing its decomposition and enabling the desired reaction pathway. acs.org Such detailed optimization efforts are essential for improving process efficiency and making synthetic routes more viable for large-scale production.

Data Tables

Table 1: Acid-Catalyzed N-tert-Butoxycarbonylation of Amines

Catalyst Substrate Scope Conditions Key Advantages Reference
HFIP Various structurally diverse amines With (Boc)₂O Simple, efficient, chemoselective, catalyst can be recycled, no side reactions organic-chemistry.org

| HClO₄-SiO₂ | Various amines | With (Boc)₂O, room temp., solvent-free | Highly efficient, inexpensive, reusable, chemoselective | organic-chemistry.orgresearchgate.net |

Table 2: Chemoenzymatic Synthesis of Chiral Tert-butyl Carbamates

Enzyme Reaction Type Substrate Example Product Selectivity/Yield Reference
Ketoreductase Asymmetric Reduction tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate Chiral alcohol derivative >99% chiral selectivity, 85% yield chemicalpapers.com
Transaminase (ATA) Transamination/Cyclization Ethyl N-Boc-D-pyroglutamate tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate >99.9% ee researchgate.net

| Lipase (CAL-B) | Kinetic Resolution | (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate | (R)- and (S)-enantiomers | E > 200 | mdpi.com |

Table 3: Derivatization Reactions of Tert-butyl Carbamate Scaffolds

Reaction Type Reagents Product Type Key Features Reference
Condensation N-BOC-D-serine, i-BuOCOCl, PhCH₂NH₂ Amide-containing carbamate Forms a new amide bond via a mixed anhydride intermediate google.com
Alkylation Carbamate, Cs₂CO₃, TBAI, Alkyl halide N-Alkyl carbamate Mild, selective, and efficient N-alkylation researchgate.net

| Alkylation | Carbamate, KOH, (n-Bu)₄N⁺Br⁻, (CH₃)₂SO₄ | N-Methyl carbamate | Phase-transfer catalyzed methylation | google.com |

Mechanistic Investigations of Tert Butyl Carbamate Transformations

Reaction Mechanisms of N-tert-Butoxycarbonylation

The introduction of the tert-butoxycarbonyl (Boc) group onto an amine, such as isobutylamine (B53898), to form tert-butyl isobutylcarbamate is most commonly achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The reaction is a form of nucleophilic acyl substitution.

Amine Attack and Carbonyl Activation Pathways

The generally accepted mechanism for N-tert-butoxycarbonylation begins with the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of di-tert-butyl dicarbonate. commonorganicchemistry.com This initial step forms a tetrahedral intermediate.

The efficiency of this reaction can be significantly influenced by the activation of the Boc₂O carbonyl group. Several pathways for this activation have been explored:

Catalyst-Free Activation: In some systems, particularly with highly nucleophilic amines or under specific solvent conditions, the reaction proceeds without a catalyst. nih.gov For instance, using water as a solvent can promote the reaction; it is hypothesized that water forms hydrogen bonds with the carbonyl oxygen of Boc₂O, enhancing the carbonyl carbon's electrophilicity and making it more susceptible to nucleophilic attack. nih.gov

Lewis Acid Catalysis: Lewis acids are effective catalysts for this transformation. semanticscholar.orgresearchgate.net The catalyst activates the carbonyl group of the anhydride (B1165640) by coordinating to the carbonyl oxygen, which increases its electrophilic character and facilitates the amine's nucleophilic attack. semanticscholar.orgresearchgate.net

Ionic Liquid Catalysis: Certain ionic liquids, particularly those based on 1-alkyl-3-methylimidazolium cations, can catalyze the N-tert-butoxycarbonylation. organic-chemistry.org The proposed mechanism involves the electrophilic activation of Boc₂O through hydrogen bonding with the ionic liquid's cation. organic-chemistry.org

The table below summarizes various conditions and catalysts used for the N-tert-butoxycarbonylation of amines.

Catalyst/Solvent SystemRoleSubstrate ScopeRef.
Water-acetoneSolvent-mediated activationStructurally diverse amines nih.gov
Yttria-zirconiaLewis acid catalystAliphatic, aromatic, heterocyclic amines semanticscholar.orgresearchgate.net
Ionic Liquids (e.g., [bmim][BF₄])Electrophilic activation via H-bondingVarious amines organic-chemistry.orgmdpi.com
4-(Dimethylamino)pyridine (DMAP)Base catalystAmines in acetonitrile (B52724) wikipedia.org

Role of Leaving Groups (e.g., Tert-butyl Carbonate)

Following the amine's nucleophilic attack on di-tert-butyl dicarbonate, the tetrahedral intermediate collapses. This collapse results in the expulsion of a tert-butyl carbonate anion as the leaving group. commonorganicchemistry.com This leaving group is unstable and subsequently decomposes. commonorganicchemistry.com

The decomposition of the tert-butyl carbonate leaving group is a critical step in driving the reaction forward. It breaks down into three components:

Tert-butoxide: A strong base that deprotonates the now-protonated amine, regenerating a neutral protected amine.

Carbon Dioxide (CO₂): A gas whose evolution from the reaction mixture helps to shift the equilibrium towards the products. commonorganicchemistry.comcommonorganicchemistry.com

Tert-butanol: Formed after the tert-butoxide abstracts a proton. commonorganicchemistry.com

Interestingly, under specific conditions, the tert-butyl carbonate anion has been shown to be stable enough to act as a nucleophile itself, for example, in epoxide ring-opening reactions. acs.org However, in the context of N-tert-butoxycarbonylation, its primary role is that of an unstable leaving group that fragments, ensuring the irreversibility of the protection step. commonorganicchemistry.com

Acid-Mediated Cleavage Mechanisms of Tert-butyl Carbamates

The removal of the Boc group is typically accomplished under acidic conditions, with trifluoroacetic acid (TFA) being one of the most common reagents. wiley-vch.de The cleavage proceeds via a pathway that highlights the stability of the tertiary carbocation intermediate. organic-chemistry.org

Protonation and Unimolecular Dissociation (Sₙ1-like Pathways)

The mechanism of acid-mediated deprotection of a tert-butyl carbamate (B1207046) commences with the protonation of the carbamate group. commonorganicchemistry.com While protonation can theoretically occur at the nitrogen or oxygen atoms, computational and experimental studies suggest that protonation is favored at the carbonyl oxygen. researchgate.netnih.gov

Following protonation, the C-O bond connecting the tert-butyl group to the carbamate oxygen cleaves. This step is a unimolecular dissociation, characteristic of an Sₙ1-type mechanism, which results in the formation of two key intermediates: a stable tertiary tert-butyl cation and a carbamic acid. wiley-vch.decommonorganicchemistry.com The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide and the free amine. commonorganicchemistry.com The final amine product is typically obtained as its corresponding acid salt (e.g., a trifluoroacetate (B77799) salt when TFA is used). commonorganicchemistry.com Kinetic studies have shown that the reaction rate can exhibit a second-order dependence on the concentration of strong acids like HCl, suggesting a general acid-catalyzed separation of an ion-molecule pair formed from the protonated carbamate. researchgate.netnih.gov

Formation and Fate of Tert-butyl Cations

The formation of the tert-butyl cation is a defining feature of the Boc deprotection mechanism. organic-chemistry.orgcommonorganicchemistry.com This electrophilic species is relatively stable but highly reactive and can follow several pathways depending on the reaction conditions and the nucleophiles present. wiley-vch.decommonorganicchemistry.com

The primary fates of the tert-butyl cation are:

Deprotonation: The cation can lose a proton to form isobutylene, a volatile gas that escapes the reaction mixture. commonorganicchemistry.comstackexchange.comechemi.com This is often a major pathway.

Trapping by Nucleophiles: The cation can be captured by the conjugate base of the acid used for deprotection (e.g., trifluoroacetate) or by other nucleophiles present in the medium. wiley-vch.de The resulting tert-butyl trifluoroacetate can also act as an alkylating agent. wiley-vch.de

Alkylation Side Reactions: The tert-butyl cation can react with nucleophilic sites on the substrate molecule itself, leading to unwanted side products. wiley-vch.dewikipedia.org This is a significant issue in peptide synthesis, where residues like methionine, cysteine, and tryptophan are susceptible to tert-butylation. wiley-vch.deacs.org

Role of Scavengers in Preventing Alkylation Side Reactions

To mitigate the undesired alkylation side reactions caused by the tert-butyl cation, "scavengers" are added to the cleavage mixture. wiley-vch.dewikipedia.org These are nucleophilic species designed to efficiently trap the cation before it can react with the desired product. researchgate.net The choice of scavenger is critical for ensuring a clean deprotection.

Common scavengers and their characteristics are outlined in the table below.

ScavengerTypeMechanism of ActionRef.
Anisole / ThioanisoleAromatic Ether / ThioetherTraps the tert-butyl cation via electrophilic aromatic substitution. Thioanisole can also promote an Sₙ2 mechanism, avoiding cation formation. wiley-vch.dewikipedia.orgresearchgate.net
Thiols (e.g., DTT, EDT)ThiolHighly nucleophilic sulfur atom traps the cation. wiley-vch.deacs.org
Trialkylsilanes (e.g., TIS)SilaneEfficiently reduce the carbocation. Considered one of the best absorbers of tert-butyl cations. researchgate.net
Water-Can act as an effective nucleophile to trap the cation, forming tert-butanol. researchgate.net

The addition of these scavengers is crucial, especially in the synthesis of complex molecules like peptides, where sensitive functional groups must be preserved during the final deprotection step. wiley-vch.deacs.orgacs.org

Catalytic Cleavage Pathways for Tert-butyl Carbamates

The cleavage of the tert-butyl protecting group from carbamates is a critical step in many synthetic routes. This section examines two distinct catalytic pathways for this process.

Radical Cation Mediated Deprotection

A mild method for the deprotection of tert-butyl carbamates involves the use of a triarylamminium radical cation, specifically tris-4-bromophenylamminium radical cation, often referred to as "magic blue" (MB•+). acs.orgnih.govorganic-chemistry.org This catalytic protocol, which also utilizes triethylsilane, facilitates the cleavage of the C–O bond in tert-butyl carbamates under gentle conditions. acs.orgnih.govorganic-chemistry.org The reaction proceeds without the need for high temperatures or strong acids and bases, making it suitable for substrates with sensitive functional groups. acs.orgresearchgate.net

The combination of magic blue and triethylsilane allows for the efficient removal of the tert-butyl group, yielding the corresponding primary amine with high purity. acs.orgorganic-chemistry.org This method has been demonstrated to be effective for a variety of tert-butyl carbamates, providing the deprotected amines in high yields. acs.orgresearchgate.netresearchgate.net The process is notable for its chemoselectivity, as it can selectively deprotect tert-butyl esters in the presence of other ester groups. acs.org

General Procedure for Radical Cation Mediated Deprotection: To a solution of the tert-butylated compound (1.0 equiv) in dry dichloromethane, triethylsilane (2.0 equiv) is added, followed by the tris-4-bromophenylamminium cation radical (0.5 equiv). organic-chemistry.org

ReagentRole
Tris-4-bromophenylamminium radical cation (Magic Blue)Catalyst
TriethylsilaneSacrificial reagent, accelerates the reaction
DichloromethaneSolvent

This method's practicality is highlighted by its application to a range of substrates, including those with keto, nitro, nitrile, and amide functional groups. acs.org

Lewis Acid Catalyzed Deprotection (e.g., Cerium(III) Chloride)

Cerium(III) chloride (CeCl₃), in combination with sodium iodide (NaI), serves as an effective Lewis acid catalyst system for the deprotection of tert-butyl groups. researchgate.netorganic-chemistry.org This system is particularly useful for the selective cleavage of tert-butyl esters while leaving N-Boc (tert-butoxycarbonyl) protecting groups intact. organic-chemistry.org The reaction is typically carried out in refluxing acetonitrile. organic-chemistry.org

Initial studies showed that simply mixing the reagents was insufficient for selective deprotection of N-Boc protected amino acids, as both the ester and the carbamate groups were cleaved. organic-chemistry.org However, optimizing the procedure by pre-refluxing the CeCl₃·7H₂O and NaI mixture in acetonitrile before adding the substrate allowed for the selective removal of the tert-butyl ester group without affecting the N-Boc group. organic-chemistry.org This method has been successfully applied to various amino acid derivatives without causing racemization. organic-chemistry.org

While this system is well-documented for tert-butyl esters, its application to tert-butyl carbamates can also be achieved, often requiring harsher conditions or resulting in lower selectivity compared to ester cleavage. acs.orgresearchgate.net The choice of Lewis acid and reaction conditions is crucial for achieving the desired transformation. For instance, ytterbium triflate has been explored for both the formation and deprotection of tert-butyl ethers, with reaction outcomes being highly dependent on temperature and catalyst loading. acs.org

Optimized Conditions for Selective Deprotection: A suspension of CeCl₃·7H₂O (1.5 equivalents) and NaI (1.3 equivalents) in acetonitrile is refluxed for 24 hours before the addition of the N-Boc-protected amino acid tert-butyl ester. organic-chemistry.org

ReagentEquivalentsPurpose
Cerium(III) chloride heptahydrate1.5Lewis Acid
Sodium Iodide1.3Co-catalyst
Acetonitrile-Solvent

Transformation of Tert-butyl Carbamates to Other Functional Groups

Beyond simple deprotection, tert-butyl carbamates can be directly converted into other important functional groups, offering efficient synthetic pathways.

Conversion to Amides via Acyl Halide-Methanol Mixtures

A one-pot procedure allows for the efficient transformation of tert-butyl carbamates into amides using a mixture of an acyl halide and methanol. organic-chemistry.orgthieme-connect.comresearchgate.net This method is advantageous as it avoids the isolation of the intermediate amine, which can be unstable. thieme-connect.com The reaction proceeds by the in situ generation of a hydrogen halide (HX) from the reaction of the acyl halide with methanol, which cleaves the Boc group. The resulting amine is then acylated by the excess acyl halide in the presence of a base. thieme-connect.com

This transformation has been shown to be broadly applicable to various tert-butyl carbamates and acyl halides, consistently producing amides in high yields. thieme-connect.com A key feature of this method is its chemoselectivity; it is possible to cleave a Boc group in the presence of a benzyloxycarbonyl (Cbz) group, a valuable attribute in peptide synthesis. organic-chemistry.orgthieme-connect.com

Reaction Scheme:

Deprotection: R-NH-Boc + Acyl-X + CH₃OH → [R-NH₃]⁺X⁻ + CO₂ + t-Bu-O-CH₃ + Acyl-OH

Acylation: [R-NH₃]⁺X⁻ + Acyl-X + Base → R-NH-Acyl + Base·HX

Reactant/ReagentFunction
Tert-butyl carbamateStarting material
Acyl halideReagent for both deprotection and acylation
MethanolGenerates hydrogen halide in situ
Base (e.g., K₂CO₃)Neutralizes the acid and facilitates acylation

This process is generally rapid, with the deprotection step often completing within 20 minutes at room temperature. thieme-connect.com

Rhodium-Catalyzed Coupling Reactions

Rhodium catalysts facilitate the direct conversion of N-Boc protected amines into amides through coupling reactions with arylboroxines. organic-chemistry.org This novel method allows for the efficient synthesis of a wide range of secondary benzamides, including those that are sterically hindered or electronically deficient. organic-chemistry.org A significant advantage of this rhodium-catalyzed coupling is its tolerance of acid-labile and reducible functional groups. organic-chemistry.org

In a related application, rhodium-catalyzed carbamate transfer to sulfoxides provides a route to N-protected sulfoximines. vulcanchem.comnih.gov While this has been demonstrated with various carbamates, the transfer of tert-butyl carbamate to sulfides has been shown to yield sulfilimines in moderate to good yields. nih.gov Furthermore, the rhodium-catalyzed transfer of tert-butyl carbamate to a sulfenamide (B3320178) has been successfully used to synthesize an unusual sulfinamidine product. nih.gov

These rhodium-catalyzed reactions represent powerful tools for forming C-N bonds directly from carbamate precursors, expanding the synthetic utility of the tert-butyl carbamate group beyond its traditional role as a simple protecting group.

Spectroscopic Characterization and Structural Elucidation Research of Tert Butyl Isobutylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of organic compounds, and for Tert-butyl isobutylcarbamate, it offers unambiguous evidence for its molecular framework.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in identifying the various chemical environments of the hydrogen and carbon atoms within this compound.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the tert-butyl and isobutyl moieties. The nine chemically equivalent protons of the tert-butyl group are expected to produce a sharp singlet, a characteristic feature of this group. The isobutyl group's protons will present a more complex pattern, with a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen atom. The N-H proton of the carbamate (B1207046) group is expected to appear as a broad singlet.

In the ¹³C NMR spectrum, each carbon atom in a unique electronic environment will give rise to a separate signal. The spectrum is predicted to show signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the methyl, methine, and methylene carbons of the isobutyl group. The chemical shifts of these carbons are influenced by their local electronic environment and the presence of neighboring electronegative atoms like oxygen and nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
(CH₃)₃C- ~1.45 Singlet 9H
-NH- ~4.80 Broad Singlet 1H
-N-CH₂- ~3.05 Triplet 2H
-CH(CH₃)₂ ~1.80 Multiplet 1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Atom Predicted Chemical Shift (δ, ppm)
(CH₃)₃C - ~79.0
(C H₃)₃C- ~28.5
C =O ~156.0
-N-C H₂- ~47.0
-C H(CH₃)₂ ~28.0

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks are expected between the methine proton and both the methyl and methylene protons of the isobutyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would definitively link the proton signals of the isobutyl group to their corresponding carbon signals. For instance, the signal at ~3.05 ppm would show a correlation to the carbon signal at ~47.0 ppm, confirming the -N-CH₂- assignment.

Correlations from the tert-butyl protons (~1.45 ppm) to the quaternary carbon (~79.0 ppm) and the carbonyl carbon (~156.0 ppm).

Correlations from the methylene protons of the isobutyl group (~3.05 ppm) to the carbonyl carbon (~156.0 ppm) and the methine carbon (~28.0 ppm).

Correlations from the N-H proton (~4.80 ppm) to the carbonyl carbon (~156.0 ppm) and the adjacent methylene carbon (~47.0 ppm).

Quantitative NMR Applications for Purity and Reaction Monitoring

Quantitative NMR (qNMR) can be employed for the accurate determination of the purity of this compound without the need for a sample-specific reference standard. sintef.noresearchgate.netusn.no By using an internal standard with a known concentration, the absolute quantity of the analyte can be determined. usn.no This method relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. sintef.noresearchgate.net For purity assessment, a suitable solvent and a stable internal standard that has a resonance in a clear region of the spectrum would be chosen.

Furthermore, qNMR is a powerful tool for monitoring the progress of reactions involving this compound, such as its synthesis or derivatization. By acquiring spectra at different time points, the consumption of reactants and the formation of products can be quantified, providing valuable kinetic data. sintef.no

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational properties. triprinceton.org

Identification of Key Functional Group Frequencies

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent functional groups. The analysis of these spectra allows for the confirmation of the carbamate structure.

N-H Stretch: A prominent band in the IR spectrum is expected in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration of the carbamate group.

C=O Stretch: The carbonyl (C=O) stretching vibration of the carbamate is a strong absorption in the IR spectrum, typically appearing around 1680-1720 cm⁻¹. This band is also expected to be present in the Raman spectrum.

C-H Stretches: The aliphatic C-H stretching vibrations of the tert-butyl and isobutyl groups will appear in the 2850-3000 cm⁻¹ region. docbrown.info

C-N and C-O Stretches: The C-N and C-O stretching vibrations of the carbamate linkage are expected in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Alkyl Group Bending: Bending vibrations for the CH₂, CH₃, and tert-butyl groups will be observed in the 1350-1480 cm⁻¹ region. docbrown.info

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3300-3400 Strong Moderate
C=O Stretch 1680-1720 Strong Moderate
C-H (Alkyl) Stretch 2850-3000 Strong Strong
C-N Stretch 1200-1300 Moderate Moderate
C-O Stretch 1000-1100 Moderate Weak

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy can also provide valuable information about the conformational isomers (rotamers) of flexible molecules like this compound. The rotational freedom around the C-O and C-N bonds of the carbamate group can lead to different stable conformations. These conformers may exhibit slightly different vibrational frequencies, particularly for the C=O and C-N stretching modes, due to changes in dipole moment and polarizability. spectroscopyonline.com

By analyzing the spectra at different temperatures or in different solvents, it may be possible to observe changes in the relative intensities of certain bands, indicating a shift in the conformational equilibrium. nih.gov For instance, studies on similar alkyl nitrites have shown that the presence of cis and trans conformers can be identified through their distinct vibrational spectra. nih.gov A similar approach could be applied to this compound to study its conformational landscape.

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of organic compounds. For this compound, both high-resolution and fragmentation analyses are essential.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental composition of a molecule. spectralworks.com This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For this compound (C9H19NO2), HRMS would be used to measure the exact mass of its molecular ion, which is then compared to the theoretical mass calculated from the isotopic masses of its constituent atoms. This confirmation is a critical step in the characterization of the compound.

TechniquePurposeExpected Outcome for this compound
High-Resolution Mass Spectrometry (HRMS)Molecular Formula ConfirmationThe experimentally determined accurate mass of the molecular ion will match the calculated theoretical mass for C9H19NO2.

Fragmentation Pattern Analysis for Structural Characterization

Electron impact (EI) ionization in mass spectrometry imparts significant energy to the molecule, causing it to fragment in predictable ways. uni-saarland.de The analysis of these fragmentation patterns provides valuable information about the compound's structure. Carbamates, like this compound, exhibit characteristic fragmentation pathways. libretexts.org The presence of the tert-butyl group is expected to lead to a prominent peak corresponding to the stable tert-butyl cation. nih.govpearson.com

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of the bond adjacent to the nitrogen or carbonyl group.

McLafferty Rearrangement: A common fragmentation for carbonyl compounds with a sufficiently long alkyl chain. miamioh.edu

The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the tert-butyl and isobutyl groups and the carbamate linkage.

Ionization MethodExpected Fragmentation BehaviorKey Fragments
Electron Impact (EI)Cleavage of bonds adjacent to the carbamate functionality and within the alkyl groups.Fragments corresponding to the loss of the tert-butyl group, isobutyl group, and other characteristic neutral losses.

X-ray Crystallography Studies of Carbamate Derivatives

Interaction TypeDescriptionExpected Role in this compound
Hydrogen BondingInteraction between the N-H donor and the C=O acceptor of adjacent molecules.Formation of chains or dimers, dictating the primary supramolecular structure. mdpi.comnih.gov
van der Waals ForcesWeaker interactions between the alkyl groups.Contribution to the overall crystal packing and stability.

Computational and Theoretical Chemistry Studies on Tert Butyl Isobutylcarbamate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular energies and electronic distribution.

Density Functional Theory (DFT) Studies of Ground States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. chemrxiv.org It offers a favorable balance between computational cost and accuracy for calculating ground-state properties like molecular geometry, total energy, and electron density distribution. rsc.orgresearchgate.net For tert-butyl isobutylcarbamate, DFT calculations, often using a hybrid functional such as B3LYP combined with a basis set like 6-31G**, can be employed to determine its most stable three-dimensional structure. nih.gov

These calculations would reveal key geometric parameters and electronic properties. The planarity of the carbamate (B1207046) group, a result of amide-like resonance, is a significant feature that would be confirmed by these computations. nih.gov The bulky tert-butyl and isobutyl groups introduce steric constraints that heavily influence the molecule's final optimized geometry. DFT can also be used to compute the molecular electrostatic potential, which highlights regions of positive and negative charge, indicating sites susceptible to nucleophilic or electrophilic attack. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data representative of what a DFT calculation would yield for this molecule.

PropertyCalculated ValueMethodology
Optimized Ground State Energy-560.123 HartreeB3LYP/6-31G
Dipole Moment2.5 DebyeB3LYP/6-31G
C=O Bond Length1.22 ÅB3LYP/6-31G
N-C(O) Bond Length1.36 ÅB3LYP/6-31G
HOMO Energy-7.2 eVB3LYP/6-31G
LUMO Energy+1.5 eVB3LYP/6-31G

Ab Initio Methods for High-Accuracy Energy Predictions

For even greater accuracy in energy predictions, particularly for benchmarking DFT results, more computationally intensive ab initio methods are used. numberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory [e.g., CCSD(T)], provide a more rigorous treatment of electron correlation. While too costly for geometry optimization of larger molecules, they are invaluable for single-point energy calculations on a DFT-optimized structure to obtain a highly accurate electronic energy. vulcanchem.com

This high-accuracy energy can be used to calculate thermodynamic properties like the enthalpy of formation with a high degree of confidence. Comparing the energies from different levels of theory helps validate the chosen DFT functional's suitability for the system.

Table 2: Comparison of Hypothetical Relative Energies from Different Quantum Methods This table illustrates the kind of data generated when comparing different computational methods for accuracy.

MethodBasis SetRelative Energy (kcal/mol)
HF (Hartree-Fock)cc-pVTZ+15.5
B3LYP (DFT)cc-pVTZ+1.2
MP2cc-pVTZ+0.8
CCSD(T)cc-pVTZ0.0 (Reference)

Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Prediction of Activation Barriers for Formation and Cleavage Reactions

The rate of a chemical reaction is exponentially dependent on its activation barrier (activation energy). Computational methods can locate the transition state structure for a given reaction and calculate its energy relative to the reactants, thereby predicting this barrier.

For this compound, two key reactions are its formation and cleavage.

Formation: A common synthesis involves the reaction of isobutylamine (B53898) with an electrophilic "Boc" source like di-tert-butyl dicarbonate (B1257347) or tert-butyl chloroformate. researchgate.net Computational modeling can trace the reaction pathway of the nucleophilic attack of the amine on the carbonyl carbon, through a tetrahedral intermediate, to the final product.

Cleavage: The tert-butoxycarbonyl (Boc) group is a standard protecting group that is typically removed under acidic conditions (e.g., with trifluoroacetic acid). researchgate.net Theoretical modeling can elucidate this mechanism, which proceeds via protonation of the carbonyl oxygen or ether oxygen, followed by cleavage to form a stable tert-butyl cation, carbamic acid, and the isobutylammonium salt.

By calculating the energy of the transition state for the rate-determining step in each process, the activation barrier can be predicted, providing insight into the reaction kinetics. utdallas.edu

Table 3: Illustrative Calculated Activation Barriers This table provides hypothetical activation energy values for the formation and cleavage reactions.

ReactionHypothetical Rate-Determining StepCalculated Activation Barrier (kcal/mol)
Formation (from Isobutylamine + (Boc)2O)Nucleophilic attack of amine15.2
Acid-Catalyzed CleavageFormation of tert-butyl cation20.5

Understanding Regioselectivity and Stereoselectivity

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity is the preference for the formation of one stereoisomer over others. The synthesis of this compound from isobutylamine and a symmetric Boc-anhydride is a straightforward reaction that does not involve issues of regioselectivity or stereoselectivity.

However, computational studies would become essential if the substrate were more complex. For instance, if this compound were to react with an unsymmetrical reagent, DFT calculations could predict the favored product by comparing the activation barriers of the competing reaction pathways. Similarly, while the molecule itself is achiral, its bulky tert-butyl and isobutyl groups can exert significant steric influence in reactions at adjacent molecules, a phenomenon known as diastereoselectivity. Computational modeling of the different transition states can explain and predict the observed stereochemical outcomes. chemrxiv.org

Conformational Analysis and Molecular Dynamics Simulations

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule and the energy barriers for rotation between them. acs.org

The carbamate linkage (–NH–C(O)–O–) itself has a significant rotational barrier due to resonance, strongly favoring a planar or near-planar arrangement. nih.govnih.gov The most important conformational degrees of freedom are the rotations about the N–C(isobutyl) bond and the C–C bonds within the isobutyl group. The large steric bulk of the tert-butyl and isobutyl groups will lead to distinct energy minima corresponding to conformations that minimize repulsive interactions. acs.org

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape. mdpi.comresearchgate.net In an MD simulation, Newton's equations of motion are solved for all atoms in the system over time, using a force field (a set of parameters describing the potential energy of the system). nih.gov This technique allows the molecule to be observed as it twists and folds, sampling numerous conformations and overcoming rotational energy barriers. Analysis of an MD trajectory can reveal the most populated conformational states, the timescale of interconversion between them, and the relative free energies of different conformers.

Table 4: Key Dihedral Angles for a Hypothetical Low-Energy Conformer of this compound This table presents plausible dihedral angles for a stable conformation as would be identified from a conformational search or MD simulation.

Dihedral AngleAtoms Defining AngleValue (degrees)
ωC(O)-N-C(isobutyl)-C~178° (trans)
τ1N-C(isobutyl)-C-C(methyl)~ -65° (gauche)
τ2O-C(O)-N-C(isobutyl)~180° (trans)
τ3C(tBu)-O-C(O)-N~180° (trans)

Investigation of Intermolecular Interactions and Solvation Effects

The study of intermolecular interactions and solvation effects is crucial for understanding the chemical behavior and properties of this compound in various environments. Computational chemistry provides powerful tools to investigate these phenomena at a molecular level, offering insights into the non-covalent forces that govern the compound's interactions with itself and with solvent molecules.

The structure of this compound, featuring both bulky, nonpolar alkyl groups (tert-butyl and isobutyl) and a polar carbamate functional group, suggests a complex interplay of different types of intermolecular forces. The primary non-covalent interactions expected to influence its behavior are van der Waals forces, particularly London dispersion forces, and dipole-dipole interactions.

Intermolecular Interactions:

Theoretical calculations can be employed to analyze the geometry and energetics of dimers or larger clusters of this compound. Methods such as quantum chemical computations can elucidate the preferred orientations of molecules in an aggregate and quantify the strength of the interactions. For instance, London dispersion interactions, driven by instantaneous fluctuations in electron density, are expected to be significant due to the large, polarizable tert-butyl and isobutyl groups. uni-giessen.de Computational studies on molecules with bulky tert-butyl substituents have demonstrated that these groups can act as "dispersion energy donors," contributing substantially to the stability of molecular assemblies. uni-giessen.de

The carbamate group (-NHCOO-) introduces polarity to the molecule, enabling dipole-dipole interactions. The nitrogen and oxygen atoms can also act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, although its potential for hydrogen bonding might be sterically hindered by the adjacent bulky groups. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize and quantify the strength of these various interactions, including weaker contacts like C-H···O. rsc.org

To visualize and quantify the relative contributions of different intermolecular contacts in a condensed phase, Hirshfeld surface analysis is a valuable computational tool. mdpi.commdpi.com This method maps the intermolecular close contacts in a crystal structure, providing a fingerprint of the interactions that stabilize the solid state. mdpi.com

Solvation Effects:

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Solvation effects can be modeled computationally using either explicit or implicit solvent models. numberanalytics.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute (this compound). Molecular dynamics (MD) simulations are then performed to sample the vast number of possible solvent configurations and calculate thermodynamic properties. nih.govmdpi.com This method provides a detailed picture of the local solvent structure around the solute, including specific interactions like hydrogen bonding. For example, simulations could reveal the preferential accumulation of polar or non-polar solvent molecules around different parts of the this compound molecule. nih.gov

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com This approach is computationally less expensive than explicit models. numberanalytics.com The solute is placed in a cavity within this continuum, and the solvation free energy is calculated based on the electrostatic and non-electrostatic interactions between the solute and the continuum. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Self-Consistent Continuum Solvation (SCCS) model. lu.senih.gov These models are effective for estimating how the solvent environment affects the properties and reactivity of the solute. numberanalytics.comnih.gov

Research findings from computational studies on similar molecules can provide a framework for understanding this compound. For example, the interaction energies between different parts of the molecule and various solvents can be calculated to predict solubility and partitioning behavior.

Below are illustrative tables representing the kind of data that would be generated from such computational studies.

Table 1: Calculated Interaction Energies for a this compound Dimer

Interaction TypeEnergy (kcal/mol)
Total Interaction Energy-8.5
London Dispersion-6.2
Dipole-Dipole-2.0
Hydrogen Bonding-0.3

Note: These are hypothetical values for illustrative purposes.

Table 2: Calculated Solvation Free Energies of this compound in Various Solvents

SolventDielectric ConstantSolvation Free Energy (kcal/mol)
n-Hexane1.88-2.1
Chloroform4.81-4.5
Ethanol24.5-5.8
Water80.1-3.9

Note: These are hypothetical values for illustrative purposes and would be calculated using methods like PCM or SCCS.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards green chemistry is a primary driver of innovation in synthetic organic chemistry. Traditional methods for synthesizing carbamates often rely on hazardous reagents like phosgene (B1210022). ionike.commdpi.com Future research will undoubtedly focus on creating more environmentally benign pathways to compounds such as tert-butyl isobutylcarbamate.

Key areas of development include:

Carbon Dioxide as a C1 Feedstock : A significant area of green chemistry is the utilization of carbon dioxide (CO2) as a renewable, non-toxic C1 building block. rsc.orgnih.gov Research has demonstrated the feasibility of synthesizing carbamates directly from CO2, an amine, and an alcohol. rsc.org Future work could optimize this approach for the specific synthesis of this compound from isobutylamine (B53898), tert-butanol, and CO2, potentially using novel catalysts to achieve high yields under mild conditions. rsc.orgrsc.org

Catalyst-Free and Solvent-Free Conditions : To minimize environmental impact, research is moving towards reactions that operate without the need for catalysts or solvents. Catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to be effective and highly chemoselective. organic-chemistry.org Similarly, reactions under solvent-free conditions using catalysts like silica-gel-adsorbed perchloric acid (HClO4–SiO2) are being explored for their efficiency and reduced waste production. organic-chemistry.org

Flow Chemistry : The use of flow microreactors offers a more sustainable and efficient alternative to traditional batch processing for producing tert-butyl esters and related compounds. rsc.org This technology allows for better control over reaction parameters, improved safety, and easier scalability, making it a promising avenue for the future production of this compound. rsc.org

Alternative Reagents and Reaction Pathways : Green alternatives to traditional carbamate (B1207046) syntheses are being actively investigated, including methods like the oxidative carbonylation of amines and the alcoholysis of ureas. ionike.com Another green approach involves a modified Hofmann rearrangement using reagents like oxone and potassium chloride, which transforms amides into carbamates in a single, environmentally friendly step. mdpi.com

A comparative look at potential green synthesis routes is presented in the table below.

Synthesis StrategyKey FeaturesPotential Advantages for this compound
CO2 Utilization Uses CO2, an amine, and an alcohol. Often requires a catalyst. rsc.orgHigh atom economy; utilizes a renewable feedstock.
Solvent-Free Synthesis Employs solid-state catalysts or neat reaction conditions. organic-chemistry.orgReduced solvent waste; simplified purification.
Flow Chemistry Continuous processing in microreactors. rsc.orgEnhanced safety, efficiency, and scalability.
Hofmann Rearrangement Green oxidation of amides to form carbamates. mdpi.comAvoids toxic reagents like phosgene.

Exploration of Novel Catalytic Systems for Carbamate Transformations

Catalysis is central to modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. Future research will likely uncover new catalytic systems for both the synthesis and transformation of carbamates like this compound.

Emerging catalytic research includes:

Palladium-Catalyzed Cross-Coupling : Palladium catalysts have become essential for forming C-N bonds. researchgate.net Recent advancements have enabled the Pd-catalyzed amidation of aryl halides with tert-butyl carbamate at room temperature, a process that could be adapted for more complex syntheses involving the this compound scaffold. nih.govacs.org The development of new, highly active ligands continues to expand the scope and efficiency of these reactions. researchgate.net

Iridium-Based Catalysis : Iridium catalysts are showing promise for the hydrogenation of CO2-derived carbamates. rsc.org Such systems can selectively reduce carbamates to other valuable chemicals like formamides and N-methylamines, offering a pathway to transform this compound into other functional molecules. rsc.org

Ionic Liquids as Catalysts : Task-specific ionic liquids (ILs) are being designed to act as both solvent and catalyst for carbamate synthesis from CO2. researchgate.net These systems can offer high efficiency and chemoselectivity, providing a tunable platform for producing specific carbamates. researchgate.net

Heterogeneous Catalysis : The development of recyclable, heterogeneous catalysts, such as polymer-bound zinc complexes or graphene-oxide-based zinc composites, aligns with green chemistry principles. acs.org These catalysts facilitate CO2 fixation into carbamates under mild conditions and can be easily separated and reused, reducing waste and cost. ionike.comacs.org

Catalyst TypeTransformationRelevance to this compound
Palladium Complexes C-N bond formation (e.g., amidation of aryl halides). nih.govacs.orgSynthesis of derivatives by attaching the carbamate to aromatic rings.
Iridium Pincer Catalysts Hydrogenation and reduction of the carbamate group. rsc.orgConversion into other functional groups like formamides or methylamines.
Ionic Liquids Direct synthesis from CO2, amine, and alcohol/ester. researchgate.netA tunable and potentially recyclable system for its primary synthesis.
Heterogeneous Zinc Catalysts CO2 fixation into carbamates. acs.orgSustainable production using recyclable and eco-friendly catalysts.

Advanced Protecting Group Strategies Utilizing the Tert-butyl Moiety

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. numberanalytics.comtotal-synthesis.com The tert-butyl portion of this compound is structurally analogous to the Boc group, suggesting that research into advanced protecting group strategies will be relevant.

Future research in this area will focus on:

Orthogonal Protection Schemes : The development of protecting groups that can be removed under different conditions allows for the selective deprotection of specific functional groups in a complex molecule. The Boc group's acid lability makes it orthogonal to base-labile groups like Fmoc and to groups removed by hydrogenolysis, such as Cbz. total-synthesis.comnumberanalytics.com Future strategies will continue to refine this orthogonality, enabling more complex and efficient multi-step syntheses where a tert-butyl carbamate moiety could be selectively cleaved.

New Reagents for Boc Introduction : While di-tert-butyl dicarbonate (B1257347) (Boc2O) is the standard reagent, research continues into new, stable, and more efficient reagents for introducing the Boc group, especially in aqueous media. organic-chemistry.org

Fine-Tuning Lability : While the tert-butyl group is known for its stability in basic conditions and its clean removal with acid, there is ongoing research into modifying its structure to fine-tune its lability. researchgate.net This could lead to new generations of protecting groups based on the tert-butyl framework that can be removed under even milder or more specific conditions, enhancing their utility in the synthesis of sensitive molecules. cdnsciencepub.comresearchgate.net

Computational Design of Carbamate-Based Reagents and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov Future research on this compound and related compounds will increasingly leverage computational methods.

Key opportunities include:

Conformational Analysis : Understanding the three-dimensional structure and conformational preferences of carbamates is crucial for designing new drugs and materials. acs.orgchemrxiv.org Computational studies can predict the most stable conformations, the rotational barriers of the C–N bond, and how the molecule interacts with its environment. nih.govnih.gov Such studies have revealed that carbamates are more rigid than peptides and can adopt stable cis configurations, which has implications for material design. nih.govchemrxiv.org

Reaction Mechanism Elucidation : Computational modeling can provide detailed insights into reaction mechanisms, helping to optimize conditions and design better catalysts. For instance, DFT calculations can be used to study the transition states in the catalytic synthesis of carbamates or to understand the fragmentation pathway during deprotection. acs.org

In Silico Drug and Materials Design : As the understanding of carbamate structure and reactivity deepens, computational tools can be used to design new molecules with specific properties. This includes designing carbamate-based drugs that fit perfectly into the active site of a target enzyme or designing sequence-defined polymers with predictable folding patterns. chemrxiv.orgmdpi.com These in silico predictions can significantly accelerate the discovery process by prioritizing the most promising candidates for synthesis and testing. nih.gov

Q & A

Q. What are the key differences in solubility and polarity between this compound and its non-tert-butyl counterparts?

  • Methodological Answer : Measure logP values via shake-flask method (octanol/water). Tert-butyl derivatives typically show 0.5–1.0 logP units higher hydrophobicity. Compare solubility in DMSO (tert-butyl: ~50 mg/mL; methyl: >100 mg/mL) .

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